Performic acid

概要

説明

Performic acid is a powerful oxidizing agent that finds its application in various fields, including organic synthesis, disinfection, and wastewater treatment. It is an unstable compound that is synthesized by the reaction of hydrogen peroxide and formic acid.

科学的研究の応用

1. Analytical Chemistry and Proteomics

Performic acid is extensively used for the oxidation of proteins, particularly for cleaving disulfide bonds in peptides and proteins. It's efficient for sample treatment in proteomics. A study identified degradation products formed during performic oxidation of peptides and proteins, which is significant in proteomics research. The study found various modifications such as oxidation of tryptophan and chlorination of tyrosine, formylation of lysine, and beta-elimination of cysteine (Dai et al., 2005).

2. Water Treatment

Performic acid has applications in water treatment. A review on peracids highlights the role of performic acid in wastewater disinfection, drinking water disinfection, oxidation of pollutants, sludge treatment, and ballast water treatment. It's noted for its disinfectant properties, efficacy, and the formation of less harmful by-products (Luukkonen & Pehkonen, 2017).

3. Microbiology and Disinfection

Performic acid shows strong bactericidal and sporicidal effects and has been used for disinfection of various surfaces and objects. Its effectiveness as a disinfectant in various settings, including the medical field, has been documented (Kozarov et al., 1975).

4. Chemical Synthesis and Processing

The synthesis of performic acid in microstructured reactors for applications in chemical processing and synthesis is another notable application. Studies have investigated the kinetics and mechanisms involved in the synthesis and have proposed efficient methods for producing performic acid on a production scale (Ebrahimi et al., 2011).

5. Environmental Sciences

In environmental sciences, performic acid plays a role in understanding the structure and function of soil organic matter. Its use in extracting humic substances from soils and waters contributes to the understanding of various environmental processes, including pollutant transport and metal ion behavior in natural settings (Olk et al., 2019).

特性

CAS番号 |

107-32-4 |

|---|---|

製品名 |

Performic acid |

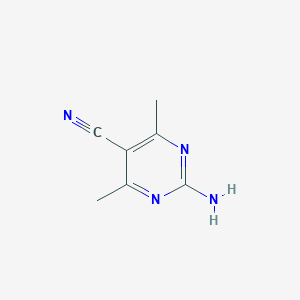

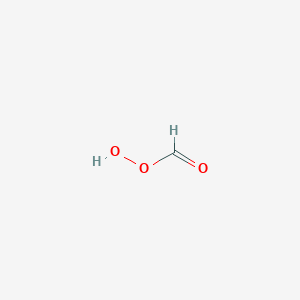

分子式 |

CH2O3 |

分子量 |

62.025 g/mol |

IUPAC名 |

peroxyformic acid |

InChI |

InChI=1S/CH2O3/c2-1-4-3/h1,3H |

InChIキー |

SCKXCAADGDQQCS-UHFFFAOYSA-N |

SMILES |

C(=O)OO |

正規SMILES |

C(=O)OO |

Color/Form |

Colorless liquid |

その他のCAS番号 |

107-32-4 |

溶解性 |

Miscible with alcohol, ether; soluble in benzene, chloroform Miscible with wate |

同義語 |

performic acid peroxyformic acid |

蒸気圧 |

78 mm Hg at 25 °C (est) |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。